

Synthesis of Ammonium Bromate from Sodium Bromate: A Technical Guide

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Compound of Interest

Compound Name: Ammonium bromate

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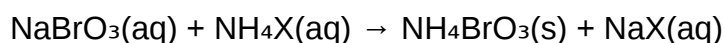
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **ammonium bromate** from sodium bromate. Due to its highly unstable and explosive nature, the synthesis and handling of **ammonium bromate** require extreme caution and should only be attempted by qualified professionals in a controlled laboratory setting. This document outlines the relevant chemical principles, experimental procedures, and safety considerations.

Chemical Principles

The synthesis of **ammonium bromate** from sodium bromate is primarily achieved through a salt metathesis reaction, also known as a double displacement reaction. This method relies on the differential solubility of the resulting salts in the reaction mixture. The most commonly employed reactants are sodium bromate (NaBrO_3) and an ammonium salt, such as ammonium chloride (NH_4Cl) or ammonium nitrate (NH_4NO_3).

The general chemical equation for this reaction is:



Where X can be Cl^- or NO_3^- .

The reaction is typically carried out in an aqueous solution. **Ammonium bromate** is less soluble in cold water compared to the other salts in the mixture (sodium chloride or sodium

nitrate), which allows for its separation and purification through crystallization at low temperatures.

Experimental Protocols

Two detailed experimental protocols for the synthesis of **ammonium bromate** are provided below. The first is a well-documented laboratory-scale synthesis, while the second is a microscale preparation.

Laboratory-Scale Synthesis of Ammonium Bromate[1]

This procedure is adapted from a documented kinetic study of **ammonium bromate** decomposition.

Materials:

- Sodium bromate (NaBrO_3): 5.35 g
- Ammonium chloride (NH_4Cl): 15.1 g
- Distilled water: 50 ml
- Crystallizing dish
- Magnetic stirrer and stir bar
- Heating plate
- Ice bath
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve 5.35 g of sodium bromate in 20 ml of distilled water in a beaker, heating gently to 50°C to ensure complete dissolution.

- In a separate beaker, prepare a solution by dissolving 15.1 g of ammonium chloride in 30 ml of distilled water.
- While stirring, pour the warm sodium bromate solution into the ammonium chloride solution.
- Immediately cool the resulting mixture in an ice bath and let it stand for 2 hours at 0°C to facilitate the crystallization of **ammonium bromate**.
- Collect the precipitated **ammonium bromate** crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold distilled water to remove soluble impurities.
- For further purification, the obtained crystals can be recrystallized from a minimal amount of twice-distilled water. A purity of 99% has been reported using this method.[\[1\]](#)
- Crucially, do not store the synthesized **ammonium bromate**. It is highly unstable and should be used immediately for further research or disposed of appropriately.

Microscale Synthesis of Ammonium Bromate^[2]

This procedure is suitable for small-scale preparation and demonstration of the synthesis.

Materials:

- Sodium bromate (NaBrO_3): Approximately 300 mg
- Ammonium nitrate (NH_4NO_3): Approximately 1 g
- Distilled water: 2 ml
- Two test tubes
- Heating source (e.g., water bath)
- Pipettes

Procedure:

- In one test tube, dissolve approximately 1 g of ammonium nitrate in 1 ml of distilled water to create a concentrated solution.
- In a second test tube, dissolve approximately 300 mg of sodium bromate in 1 ml of distilled water.
- Mix the two solutions in a single test tube. If a white solid (**ammonium bromate**) precipitates immediately, gently heat the mixture until the solid redissolves.
- Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization.
- A thick layer of crystalline **ammonium bromate** will form at the bottom of the test tube.
- Decant the supernatant liquid to isolate the impure **ammonium bromate** crystals.
- For purification, the crystals can be recrystallized by adding a minimal amount of cold water (e.g., 0.5 ml), heating to dissolve, and then cooling to recrystallize.

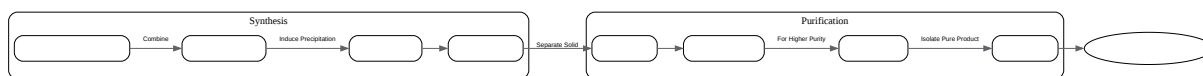
Quantitative Data Summary

The following table summarizes the key quantitative data from the described experimental protocols.

Parameter	Laboratory-Scale Synthesis[1]	Microscale Synthesis[2]
Reactants		
Sodium Bromate (NaBrO_3)	5.35 g	~300 mg
Ammonium Salt	15.1 g (NH_4Cl)	~1 g (NH_4NO_3)
Solvent (Water)	50 ml (total)	2 ml (total)
Reaction Conditions		
Initial Temperature	50°C (for NaBrO_3 solution)	Room Temperature
Crystallization Temperature	0°C	Room Temperature, then Ice Bath
Crystallization Time	2 hours	Not specified
Product		
Reported Purity	99%	Not specified (described as "impure" before recrystallization)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of **ammonium bromate** from sodium bromate, including the purification step.



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Caption: Experimental workflow for the synthesis and purification of **ammonium bromate**.

Properties and Safety Considerations of Ammonium Bromate

Ammonium bromate is a hazardous material with the following properties:

- Appearance: Colorless crystalline solid[3].
- Solubility: Soluble in water, poorly soluble in ethanol[3].
- Stability: Highly unstable. It decomposes slowly at -5°C and can explode at 54°C[3]. It is sensitive to shock and friction.
- Hazards: Strong oxidizing agent and a powerful explosive[3][4].

Decomposition Reactions:[3]

- $2\text{NH}_4\text{BrO}_3 \rightarrow 2\text{NH}_4\text{NO}_3 + 2\text{Br}_2 + \text{O}_2$
- $4\text{NH}_4\text{BrO}_3 \rightarrow \text{N}_2 + 4\text{H}_2\text{O} + 2\text{Br}_2 + 3\text{O}_2$

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Work in a well-ventilated fume hood and behind a blast shield.
- Use small quantities of reactants.
- Avoid any friction, grinding, or impact of the solid **ammonium bromate**.
- Do not store **ammonium bromate**. Prepare it in situ for immediate use.
- Dispose of any excess **ammonium bromate** according to institutional safety protocols for explosive materials. This may involve careful dilution with water and reaction with a reducing agent under controlled conditions.

This guide is intended for informational purposes for qualified professionals. The synthesis of **ammonium bromate** should not be attempted without a thorough understanding of the associated risks and the implementation of appropriate safety measures.

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